N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
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Overview
Description
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is a chemical compound with a complex structure that includes a thiazole ring, an amine group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-amino-4-methylthiazole in the presence of a base such as triethylamine to form the desired thiazole derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide
- N-[2-(4-methoxyphenyl)ethyl]-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Uniqueness
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the methoxyphenyl group.
Properties
Molecular Formula |
C17H23N3O2S |
---|---|
Molecular Weight |
333.5 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-(propan-2-ylamino)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H23N3O2S/c1-11(2)19-17-20-12(3)15(23-17)16(21)18-10-9-13-7-5-6-8-14(13)22-4/h5-8,11H,9-10H2,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
VYUYMWPAPDRJFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(C)C)C(=O)NCCC2=CC=CC=C2OC |
Origin of Product |
United States |
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